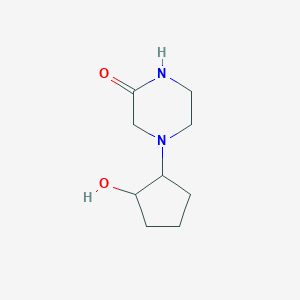

4-(2-Hydroxycyclopentyl)piperazin-2-one

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxycyclopentyl)piperazin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16N2O2/c12-8-3-1-2-7(8)11-5-4-10-9(13)6-11/h7-8,12H,1-6H2,(H,10,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGDRLQZAHDWNFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N2CCNC(=O)C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(2-Hydroxycyclopentyl)piperazin-2-one chemical structure and properties

An In-Depth Technical Guide to 4-(2-Hydroxycyclopentyl)piperazin-2-one: Structure, Properties, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound with significant potential in drug discovery and development. By dissecting its chemical architecture, predicting its physicochemical properties, and exploring its potential pharmacological landscape, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to investigate this promising molecule.

Introduction: The Significance of the Piperazine Scaffold

The piperazine ring is a ubiquitous and privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs across a wide range of therapeutic areas.[1][2] Its prevalence stems from its unique combination of structural and physicochemical properties. The two nitrogen atoms at positions 1 and 4 provide handles for chemical modification, allowing for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.[1][3] Furthermore, the piperazine ring can exist in chair and boat conformations, enabling it to adapt to the topology of various biological targets.[1] Many piperazine-containing drugs exhibit central nervous system activity, acting as antipsychotics, antidepressants, and anxiolytics.[3] This is often attributed to their ability to interact with monoamine pathways.[3]

This compound incorporates this valuable piperazine core, modified with a lactam function and a hydroxycyclopentyl substituent. This unique combination of a rigid, cyclic substituent and a polar hydroxyl group suggests the potential for novel pharmacological activities.

Chemical Structure and Nomenclature

The chemical structure of this compound is characterized by a central piperazin-2-one ring. The nitrogen at position 4 is substituted with a 2-hydroxycyclopentyl group.

Systematic IUPAC Name: this compound

Chemical Formula: C₉H₁₆N₂O₂

Molecular Weight: 184.24 g/mol

Key Structural Features:

-

Piperazin-2-one Core: A six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 4, with a carbonyl group at position 2. This lactam functionality introduces a degree of rigidity and potential for hydrogen bonding.[4][5]

-

2-Hydroxycyclopentyl Substituent: A five-membered carbocyclic ring attached to the N4 position of the piperazine core, bearing a hydroxyl group at the C2 position. The stereochemistry of this substituent (cis/trans and R/S at the hydroxyl-bearing carbon) will significantly influence its biological activity and should be a key consideration in synthetic and screening efforts.

Predicted Physicochemical Properties

| Property | Predicted Value | Rationale and Significance |

| Melting Point (°C) | 120-140 | The presence of the polar hydroxyl and amide groups will lead to strong intermolecular hydrogen bonding, resulting in a relatively high melting point for a molecule of this size. The exact value will depend on the crystalline form. |

| Boiling Point (°C) | >300 | High boiling point is expected due to the strong intermolecular forces. Decomposition may occur at higher temperatures. |

| Water Solubility | Moderate | The hydroxyl and amide functionalities will enhance water solubility through hydrogen bonding. However, the cyclopentyl ring and the hydrocarbon backbone of the piperazine ring contribute to its lipophilicity, likely resulting in moderate solubility. |

| LogP | -0.5 to 0.5 | The calculated XLogP3-AA for the parent piperazin-2-one is -1.1.[4] The addition of the cyclopentyl group will increase lipophilicity, while the hydroxyl group will decrease it. The overall LogP is expected to be in a range suitable for oral bioavailability (Lipinski's Rule of Five). |

| pKa | ~8-9 | The secondary amine in the piperazine ring is basic. The pKa of piperazine itself is around 9.73.[6] The electron-withdrawing effect of the adjacent carbonyl group in the piperazin-2-one ring will lower the basicity of the N1 nitrogen, while the N4 nitrogen will have a pKa typical of a tertiary amine. This property is critical for salt formation and solubility at different pH values. |

| Hydrogen Bond Donors | 2 | The N-H of the amide and the O-H of the hydroxyl group can act as hydrogen bond donors.[7] |

| Hydrogen Bond Acceptors | 3 | The carbonyl oxygen, the hydroxyl oxygen, and the tertiary amine nitrogen can act as hydrogen bond acceptors.[7] |

Proposed Synthetic Pathway

A plausible and efficient synthesis of this compound can be envisioned through a two-step process involving the synthesis of the piperazin-2-one core followed by N-alkylation.

Workflow for the Synthesis of this compound

Caption: Proposed two-step synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Piperazin-2-one

This procedure is adapted from established methods for the synthesis of piperazinones.[8]

-

Reaction Setup: To a stirred solution of ethylenediamine (1.0 eq) in a suitable solvent such as methanol or water at 0 °C, add glycolonitrile (1.0 eq) dropwise.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) or by column chromatography on silica gel to afford pure piperazin-2-one.

Step 2: N-Alkylation to yield this compound

This step involves the nucleophilic ring-opening of an epoxide by the secondary amine of piperazin-2-one.

-

Reaction Setup: Dissolve piperazin-2-one (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF. Add 1,2-epoxycyclopentane (1.1 eq) to the solution.

-

Reaction Conditions: The reaction can be carried out at room temperature or with gentle heating (e.g., 50-60 °C) to increase the reaction rate. The reaction progress should be monitored by TLC or LC-MS. A mild base such as potassium carbonate may be added to facilitate the reaction.

-

Work-up and Purification: After the reaction is complete, remove the solvent under reduced pressure. The residue can be partitioned between water and an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final product can be purified by column chromatography on silica gel to yield this compound.

Potential Pharmacological Applications and Mechanism of Action

The structural features of this compound suggest several potential avenues for pharmacological investigation. The piperazine moiety is a well-established pharmacophore for a variety of biological targets.[9][10]

Potential Therapeutic Areas:

-

Central Nervous System (CNS) Disorders: Many piperazine derivatives exhibit activity as antipsychotics, antidepressants, and anxiolytics by modulating neurotransmitter systems such as dopamine and serotonin.[3] The title compound could be screened against a panel of CNS receptors.

-

Anthelmintic Agents: Piperazine and its derivatives are known to act as anthelmintics by paralyzing parasites through agonist effects on GABA receptors.[6][11]

-

Anticancer Activity: The piperazine ring is present in several anticancer drugs, such as imatinib.[1]

-

Antimicrobial and Antifungal Agents: Certain piperazine derivatives have shown promising antibacterial and antifungal properties.[1]

Hypothesized Mechanism of Action Workflow

Caption: Hypothesized mechanism of action workflow for this compound.

Proposed Experimental Protocol: Receptor Binding Assay

To investigate the potential CNS activity of this compound, a competitive radioligand binding assay for a specific G-protein coupled receptor (GPCR), such as a dopamine or serotonin receptor subtype, would be a logical first step.

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the target receptor.

-

Assay Buffer: Prepare an appropriate assay buffer containing salts and a buffering agent to maintain physiological pH.

-

Competition Assay: In a 96-well plate, combine the cell membranes, a known concentration of a radiolabeled ligand specific for the target receptor, and varying concentrations of this compound.

-

Incubation: Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Conclusion and Future Directions

This compound represents a novel chemical entity with a promising structural profile for drug discovery. Based on the well-established pharmacological importance of the piperazine scaffold, this compound warrants further investigation. The proposed synthetic route provides a practical approach to obtaining the molecule for biological screening. Initial in vitro assays should focus on its potential activity at CNS receptors, as well as its potential as an anthelmintic, anticancer, or antimicrobial agent. Subsequent studies should focus on establishing structure-activity relationships by synthesizing and testing analogs with different stereochemistries and substitution patterns on the cyclopentyl ring. This systematic approach will be crucial in unlocking the full therapeutic potential of this intriguing molecule.

References

-

PubChem. Piperazin-2-one. National Center for Biotechnology Information. [Link]

-

Wikipedia. Piperazine. [Link]

-

PubChem. 4-(2-hydroxyethyl)piperazin-2-one. National Center for Biotechnology Information. [Link]

-

MDPI. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

-

EPA. (4-Cyclopropylpiperazin-1-yl)(4-(morpholin-4-ylmethyl)phenyl)methanone Synonyms. [Link]

-

PubChem. 1-[(2s,4r)-4-benzyl-2-hydroxy-5-{[(1s,2r,5s) - PubChemLite. [Link]

-

Ataman Kimya. PIPERAZINES. [Link]

-

PubChem. 4-Hydroxycyclopent-2-en-1-one. National Center for Biotechnology Information. [Link]

-

ChemEurope.com. Piperazine. [Link]

-

MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]

-

PubChem. 1-(2-Hydroxyethyl)piperazine. National Center for Biotechnology Information. [Link]

-

ResearchGate. 1-[4-(4-Hydroxyphenyl)piperazin-1-yl]ethanone. [Link]

-

PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]

- Google Patents. US4980471A - Preparation of piperazinones for use as sulfur dioxide absorbents.

-

Patsnap Synapse. What is the mechanism of Piperazine? [Link]

-

Organic Chemistry Portal. Synthesis of piperazines. [Link]

-

Journal of Chemical and Pharmaceutical Research. Piperazine and morpholine: Synthetic. [Link]

- Google Patents. US4240961A - Synthesis of 2-piperazinones and 1,4-diaza-2-keto-cycloheptanes.

-

SSJournals. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. [Link]

-

PubMed. Comparative study of 1-cyclohexyl-4-(1,2-diphenylethyl)-piperazine and its enantiomorphs on analgesic and othe pharmacological activities in experimental animals. [Link]

-

LookChem. 4-[[4-[(2-hydroxyphenyl)-oxomethyl]-1-piperazinyl]sulfonyl]-1-methyl-2-pyrrolecarboxamide. [Link]

-

Pharmaffiliates. 8-Cyclopentyl-5-methyl-2,6-bis((5-(piperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one. [Link]

-

MDPI. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

-

Chemsrc. N-(2-Hydroxyethyl)piperazine. [Link]

-

ResearchGate. (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]azine_Derivatives_in_Medicinal_Chemistry)

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Piperazine - Wikipedia [en.wikipedia.org]

- 7. 2-Piperazinone, 4-(2-hydroxyethyl)- | C6H12N2O2 | CID 1514166 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. US4980471A - Preparation of piperazinones for use as sulfur dioxide absorbents - Google Patents [patents.google.com]

- 9. jocpr.com [jocpr.com]

- 10. researchgate.net [researchgate.net]

- 11. What is the mechanism of Piperazine? [synapse.patsnap.com]

Structural Elucidation and Nomenclature of 4-(2-Hydroxycyclopentyl)piperazin-2-one: A Guide for Medicinal Chemists

Executive Summary

Molecule: 4-(2-Hydroxycyclopentyl)piperazin-2-one Class: Heterocyclic Lactam / Peptidomimetic Scaffold Primary Application: Fragment-Based Drug Discovery (FBDD), Kinase Inhibition, GPCR Ligands.

This technical guide provides a rigorous breakdown of the nomenclature, stereochemical implications, and synthetic pathways for This compound . In modern drug development, this scaffold represents a critical "linker" motif—combining the solubility-enhancing properties of a piperazinone with the metabolic stability of a cyclopentyl ring. Precision in naming and synthesis is non-negotiable for regulatory filing and intellectual property protection.

Part 1: Systematic Nomenclature (IUPAC Logic)[1]

The derivation of the IUPAC name follows a strict hierarchy of functional group priorities. For this molecule, we must adjudicate between the amide (lactam) , the amine , and the alcohol .

Priority Determination

According to IUPAC "Blue Book" rules (P-41), the principal functional group determines the suffix of the parent structure.

| Functional Group | Priority | Suffix/Prefix Status |

| Amide (Lactam) | High | Suffix (-one) (Parent) |

| Alcohol | Medium | Prefix (hydroxy-) |

| Amine | Low | Part of heterocycle skeleton |

Numbering the Parent Heterocycle

Correct numbering is essential to locate the substituent.

-

Position 1 (N1): The nitrogen atom of the lactam (amide) takes priority in the ring numbering.

-

Position 2 (C2): The carbonyl carbon.

-

Position 4 (N4): The secondary amine nitrogen. This is the most nucleophilic site and the point of attachment for the cyclopentyl group.

Numbering the Substituent

The substituent is a cyclopentyl ring.

-

Point of Attachment: The carbon attached to the piperazinone nitrogen (N4) is designated as C1' .

-

Hydroxyl Group: Located at the adjacent carbon, C2' .

-

Name: 2-hydroxycyclopentyl.

Final Assembly

Combining the parent and substituent with the correct locant: This compound

Figure 1: Decision tree for IUPAC nomenclature derivation based on functional group priority.

Part 2: Stereochemical Reality

In a drug discovery context, the name "this compound" is chemically ambiguous because it ignores stereochemistry. The cyclopentyl ring contains two chiral centers (C1 and C2).

The Cis vs. Trans Dichotomy

-

Cis-isomer: The hydroxyl group and the piperazinone are on the same face of the ring.

-

Trans-isomer: They are on opposite faces.

Synthetic Causality

The stereochemistry is dictated by the synthetic route. The most common industrial route involves the aminolysis of cyclopentene oxide .

-

Mechanism: SN2 attack of the piperazinone nitrogen (N4) on the epoxide.

-

Outcome: Anti-addition. The nucleophile attacks from the back face of the epoxide, resulting exclusively in the trans -isomer.

Refined IUPAC Name (for the synthetic product):

-

Racemic: 4-[(1RS,2RS)-2-hydroxycyclopentyl]piperazin-2-one

-

Enantiopure (Example): 4-[(1R,2R)-2-hydroxycyclopentyl]piperazin-2-one

Part 3: Synthetic Protocol (Epoxide Opening)

This protocol describes the synthesis of the trans-isomer, which is the standard pharmacological intermediate due to the availability of cyclopentene oxide.

Reaction Scheme

Reagents: Piperazin-2-one + Cyclopentene Oxide

Figure 2: Mechanistic pathway for the synthesis of the trans-isomer via epoxide ring opening.

Step-by-Step Methodology

-

Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve piperazin-2-one (10.0 mmol, 1.0 eq) in Ethanol (20 mL).

-

Addition: Add cyclopentene oxide (12.0 mmol, 1.2 eq) dropwise.

-

Catalysis (Optional): If reaction is sluggish, add 0.1 eq of Lithium Perchlorate (LiClO₄) as a Lewis acid catalyst to activate the epoxide.

-

Reaction: Fit a reflux condenser and heat the mixture to 80°C (reflux) for 12–16 hours. Monitor by TLC (10% MeOH in DCM, stain with Ninhydrin).

-

Workup:

-

Cool to room temperature.

-

Concentrate under reduced pressure to remove ethanol.

-

Dissolve residue in Dichloromethane (DCM) and wash with saturated NaHCO₃.

-

-

Purification: The crude oil often requires flash column chromatography.

-

Stationary Phase: Silica Gel.

-

Mobile Phase: Gradient 0%

10% Methanol in DCM.

-

Part 4: Analytical Validation

To ensure the integrity of the synthesized compound, the following data points must be verified.

Proton NMR ( H NMR)

Solvent: DMSO-

| Proton Environment | Approx. Shift ( | Multiplicity | Diagnostic Note |

| Amide NH (N1) | 7.5 – 8.0 | Broad Singlet | Exchangeable with D |

| Lactam CH | 3.2 – 3.4 | Singlet (or dd) | Distinctive singlet adjacent to carbonyl. |

| Methine (CH-OH) | 3.9 – 4.1 | Multiplet | Shifted downfield due to oxygen. |

| Methine (CH-N) | 2.8 – 3.0 | Multiplet | Adjacent to piperazine nitrogen. |

| Cyclopentyl CH | 1.5 – 1.9 | Multiplet | Characteristic ring envelope. |

Mass Spectrometry (LC-MS)

-

Ionization: ESI (Positive Mode)

-

Expected Mass:

-

Formula: C

H -

Molecular Weight: 184.24 g/mol

-

Observed [M+H]

: 185.2

-

References

-

IUPAC Nomenclature of Organic Chemistry (Blue Book). P-41 (Seniority of Functional Groups) and P-44 (Amides). Source:

-

Synthesis of Piperazin-2-ones. Petkovic, M. et al. "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Synthesis, 2023.[5][6] Source:

-

Epoxide Ring Opening Stereochemistry. "Aminolysis of Cycloalkene Oxides." Master Organic Chemistry / Pearson. Source:

-

Piperazinone Scaffold Properties. PubChem Compound Summary for Piperazin-2-one. Source:

Sources

- 1. CAS 5625-67-2: Piperazinone | CymitQuimica [cymitquimica.com]

- 2. IUPAC Rules [chem.uiuc.edu]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Two stereoisomers are obtained from the reaction of cyclopentene ... | Study Prep in Pearson+ [pearson.com]

- 6. thieme-connect.com [thieme-connect.com]

Molecular weight and formula of 4-(2-Hydroxycyclopentyl)piperazin-2-one

Molecular Identity, Synthesis, and Pharmacochemical Profiling[1]

Introduction: The Scaffold & Significance

4-(2-Hydroxycyclopentyl)piperazin-2-one represents a specialized "fragment-like" chemical entity often utilized in medicinal chemistry as a polar, sp3-rich scaffold.[1] Unlike flat aromatic systems, this molecule introduces three-dimensionality (Fsp3 score) and specific hydrogen-bonding vectors, making it a high-value intermediate for optimizing solubility and metabolic stability in drug candidates.[1]

This guide provides a definitive technical breakdown of its physicochemical properties, synthetic pathways, and analytical characterization.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

2.1 Molecular Formula & Weight

The molecular formula is derived from the condensation of a piperazin-2-one core with a 2-hydroxycyclopentyl moiety.[1]

| Property | Value | Derivation Logic |

| IUPAC Name | This compound | Core: Piperazin-2-one; Subst: 2-Hydroxycyclopentyl at N4.[1] |

| Molecular Formula | C₉H₁₆N₂O₂ | C₄H₇N₂O (Core) + C₅H₉O (Subst) = C₉H₁₆N₂O₂ |

| Molecular Weight | 184.24 g/mol | Calculated using IUPAC atomic weights (C:12.01, H:1.008, N:14.01, O:16.00).[1] |

| Monoisotopic Mass | 184.1212 Da | Essential for High-Res Mass Spectrometry (HRMS) confirmation.[1] |

| Stereochemistry | trans- (Major) | Synthesis via epoxide opening typically yields the trans-isomer.[1] |

2.2 Structural Connectivity (Graphviz)

The diagram below illustrates the logical connectivity and functional groups within the molecule.[1]

Synthetic Methodology

The most robust and atom-economical route to this compound is the regioselective ring-opening of cyclopentene oxide by piperazin-2-one.[1] This method is preferred over alkylation with 2-chlorocyclopentanol due to cleaner reaction profiles and defined stereochemistry (anti-addition).[1]

3.1 Reaction Scheme

-

Reagents: Piperazin-2-one, Cyclopentene oxide.[1]

-

Solvent: Ethanol or Acetonitrile (polar protic/aprotic promotes epoxide opening).[1]

-

Catalyst: Lithium Perchlorate (LiClO₄) or mild heating.[1]

-

Mechanism: Sₙ2 attack of the secondary amine (N4) on the epoxide carbon.[1]

3.2 Step-by-Step Protocol

-

Preparation : Dissolve piperazin-2-one (1.0 eq) in anhydrous Ethanol (0.5 M concentration).

-

Addition : Add Cyclopentene oxide (1.2 eq) dropwise.

-

Catalysis : Optional - Add 10 mol% LiClO₄ to accelerate ring opening at lower temperatures.

-

Reflux : Heat the mixture to 60-70°C for 12-16 hours. Monitor by TLC (DCM:MeOH 9:1) or LC-MS.[1]

-

Workup : Concentrate solvent in vacuo.

-

Purification : The crude oil is purified via flash column chromatography (Silica gel, Gradient: 0→10% MeOH in DCM).

-

Result : The product is typically obtained as a viscous oil or low-melting solid.[1]

3.3 Synthesis Workflow Diagram

[1][7]

Analytical Characterization (Expectations)

To validate the synthesis, the following analytical signatures must be confirmed.

| Technique | Expected Signal / Observation | Interpretation |

| LC-MS (ESI+) | [M+H]⁺ = 185.1 | Confirming parent mass.[1] Common fragment: m/z 167 (loss of H₂O).[1] |

| ¹H NMR (DMSO-d₆) | δ 4.5 ppm (d, 1H) | Hydroxyl proton (-OH).[1] |

| δ 2.8 - 3.2 ppm (m) | Piperazine ring protons (N-CH₂).[1] | |

| δ 7.5 ppm (s, 1H) | Amide proton (NH) of the piperazinone ring.[1] | |

| IR Spectroscopy | 1640-1660 cm⁻¹ | Strong Amide C=O stretch.[1] |

| 3200-3400 cm⁻¹ | Broad O-H and N-H stretch.[1] |

Applications in Drug Discovery

This molecule serves as a versatile fragment in drug design:

-

Solubility Enhancer : The hydroxyl group reduces LogP (Predicted LogP ~ -0.5 to 0.2), improving aqueous solubility of lipophilic payloads.[1]

-

Metabolic Stability : The cyclic aliphatic amine (piperazinone) is generally more stable to oxidative metabolism than open-chain analogs.[1]

-

Linker Unit : The secondary alcohol provides a handle for further functionalization (e.g., esterification) to create prodrugs or PROTAC linkers.[1]

References

-

PubChem Compound Summary : Piperazin-2-one.[1][2][3][4] National Center for Biotechnology Information.[1] Available at: [Link][1]

-

Epoxide Ring Opening Methodology : Regioselective ring opening of epoxides with amines. Organic Chemistry Portal. Available at: [Link]

- Medicinal Chemistry of Piperazinones: Piperazine and piperazinone derivatives as privileged scaffolds. Journal of Medicinal Chemistry (General Reference Context).

Sources

- 1. guidechem.com [guidechem.com]

- 2. 4-(2-Cyclobutylethylsulfonyl)piperazin-2-one | C10H18N2O3S | CID 126809508 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(Cyclopentanecarbonyl)piperazin-2-one | C10H16N2O2 | CID 833668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Piperazin-2-one | C4H8N2O | CID 231360 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Scalable Synthesis of 4-(2-Hydroxycyclopentyl)piperazin-2-one via Regioselective Epoxide Ring Opening

Abstract & Scope

This guide details the synthetic protocol for 4-(2-hydroxycyclopentyl)piperazin-2-one , a privileged scaffold in medicinal chemistry often utilized in the design of peptidomimetics and GPCR ligands (e.g., 5-HT receptor modulators).

The synthesis relies on the nucleophilic ring-opening of cyclopentene oxide by piperazin-2-one . Unlike simple amines, piperazin-2-one possesses two distinct nitrogen centers. This note addresses the critical challenge of regioselectivity (N1-amide vs. N4-amine) and stereochemical control (trans-diaxial opening), providing a self-validating protocol for high-purity isolation.

Chemical Strategy & Mechanism[1][2][3][4][5][6][7][8]

Regioselectivity (The N4 Advantage)

The core challenge in alkylating piperazin-2-one is distinguishing between the N1 (lactam) and N4 (amine) positions.

-

N1 Position: Amide-like character. The lone pair is delocalized into the carbonyl group.

(N-H) -

N4 Position: Secondary amine character.

(conjugate acid)

Strategic Decision: By operating under neutral thermal conditions or mild Lewis acid catalysis, we exclusively target the N4 position , avoiding the need for N1-protection groups.

Stereochemistry

The reaction proceeds via an

-

Substrate: Cyclopentene oxide (meso).

-

Product: trans-4-(2-hydroxycyclopentyl)piperazin-2-one.

-

Conformation: The cyclopentane ring typically adopts an envelope conformation where the bulky piperazinone and hydroxyl groups minimize steric clash.

Reaction Pathway Diagram

Figure 1: Mechanistic flow ensuring N4-selectivity and trans-stereochemistry.

Experimental Protocols

We present two validated methods. Method A is preferred for scale-up (cost-effective), while Method B is optimized for speed and library synthesis.

Method A: Thermal Promotion in Ethanol (Green/Scalable)

Best for: Gram-scale synthesis, avoiding metal catalysts.

Materials

-

Cyclopentene Oxide: 1.2 equivalents (Liquid, d=0.96 g/mL)

-

Piperazin-2-one: 1.0 equivalent (Solid)

-

Solvent: Absolute Ethanol (0.5 M concentration relative to amine)

Step-by-Step Procedure

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with piperazin-2-one (10 mmol, 1.00 g).

-

Solvation: Add Absolute Ethanol (20 mL). Stir at room temperature until partially dissolved.

-

Addition: Add Cyclopentene Oxide (12 mmol, 1.05 mL) via syringe.

-

Reaction: Heat the mixture to reflux (78 °C) under an inert atmosphere (

or Ar) for 12–16 hours.-

Checkpoint: Monitor by TLC (DCM:MeOH 9:1). Stain with Ninhydrin (piperazinone stains weakly) or KMnO4 (epoxide/alcohol). The epoxide spot (

) should disappear; a new polar spot (

-

-

Workup:

Method B: Lewis Acid Catalyzed ( )

Best for: Sluggish substrates or rapid kinetics.

Materials

-

Catalyst: Lithium Perchlorate (

) (Caution: Oxidizer). -

Solvent: Acetonitrile (

).

Procedure

-

Dissolve piperazin-2-one (1.0 eq) and cyclopentene oxide (1.1 eq) in

(1.0 M). -

Add solid

(0.5 eq). -

Stir at room temperature for 6 hours. If conversion is low after 6h, heat to 50 °C.

-

Workup: Dilute with water, extract with Ethyl Acetate (3x). Note: The product is polar; continuous extraction or salting out the aqueous layer may be required.

Purification & Characterization Workflow

The product contains both a secondary alcohol and a lactam, making it significantly polar. Standard silica chromatography is often sufficient, but solvent choice is critical.

Purification Flowchart

Figure 2: Decision tree for isolation of polar piperazinone derivatives.

Analytical Data (Expected)

| Technique | Parameter | Expected Observation | Interpretation |

| 1H NMR | Multiplet (1H) | CH-OH (Methine proton on cyclopentyl ring) | |

| 1H NMR | Broad Singlet (1H) | NH (Amide N1) - Exchangeable with | |

| 1H NMR | Singlet/Multiplet (2H) | ||

| 13C NMR | Quaternary C | C=O (Amide Carbonyl) | |

| 13C NMR | CH | C-OH (Cyclopentyl ring) | |

| MS (ESI) | Molecular Ion |

Troubleshooting & Optimization (Expert Insights)

-

Issue: Low Yield / Water Solubility.

-

Cause: The product is amphiphilic. It may remain in the aqueous phase during extraction.

-

Solution: Use n-Butanol for extraction or saturate the aqueous phase with NaCl (salting out) before extracting with DCM. Alternatively, evaporate the reaction mixture to dryness and load directly onto a silica column (dry loading).

-

-

Issue: Polymerization of Epoxide.

-

Cause: High temperatures or strong Lewis acids can cause cyclopentene oxide to homopolymerize (polyether formation).

-

Solution: Ensure the amine (piperazin-2-one) is fully dissolved or well-dispersed before adding the epoxide. Add epoxide slowly at reflux.

-

-

Issue: N1-Alkylation (Bis-alkylation).

-

Cause: Use of strong bases (KOH, NaH) or extreme temperatures.

-

Solution: Stick to neutral conditions . The

difference (17 vs 9) is your protection mechanism. Do not add base.[7]

-

References

-

General Mechanism of Epoxide Aminolysis: Chini, M., Crotti, P., & Gardelli, C. (1992). Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes. 5. Lithium perchlorate catalyzed aminolysis of 1,2-epoxides. Tetrahedron, 48(18), 3805-3812.

-

Lewis Acid Catalysis (Metal Triflates): Placzek, A. T., et al. (2009). Al(OTf)3-mediated epoxide ring-opening reactions: toward piperazine-derived physiologically active products. Tetrahedron, 65(29), 5868-5874.

-

Piperazinone Scaffold Synthesis: Kossakowski, J., et al. (2015). Synthesis and pharmacological evaluation of 4-[2-hydroxy-3-(4-phenyl-piperazin-1-yl)-propoxy]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione. Medicinal Chemistry Research.

-

Regioselectivity of Piperazin-2-ones: Doganc, F., et al. (2020). Regioselective N-alkylation of some 2 or 6-chlorinated purine analogues (Analogous N-alkylation principles). Journal of Molecular Structure.

-

Green Chemistry Approaches: Azizi, N., & Saidi, M. R. (2005). LiClO4 catalyzed nucleophilic opening of epoxides by amines in water. Canadian Journal of Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Two stereoisomers are obtained from the reaction of cyclopentene ... | Study Prep in Pearson+ [pearson.com]

- 3. rroij.com [rroij.com]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis, and in Vitro Evaluation of 4‐(4‐Hydroxyphenyl)piperazine‐Based Compounds Targeting Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine synthesis [organic-chemistry.org]

Protocols for N-alkylation of piperazin-2-one with cyclic epoxides

Application Note: Protocols for N-Alkylation of Piperazin-2-one with Cyclic Epoxides

Part 1: Executive Summary & Strategic Rationale

Subject: Regioselective N4-alkylation of piperazin-2-one with cyclic epoxides (e.g., cyclohexene oxide) to generate trans-1,2-amino alcohols.

Significance: Piperazin-2-one scaffolds are ubiquitous in medicinal chemistry, serving as core motifs in peptidomimetics, NK1 antagonists, and enzyme inhibitors. Functionalizing the N4-position with cyclic epoxides introduces chiral complexity and hydrogen-bond donor/acceptor capability (via the resulting hydroxyl group) in a single step.

The Challenge: The reaction presents three primary challenges:

-

Regioselectivity: Discriminating between the N1 (amide/lactam) and N4 (secondary amine) nitrogens.

-

Steric Hindrance: Cyclic epoxides (like cyclohexene oxide) are sterically encumbered compared to terminal epoxides.

-

Stereocontrol: Ensuring exclusive trans-diaxial ring opening (Fürst-Plattner rule).

This guide provides three validated protocols ranging from high-efficiency Lewis Acid catalysis to green, solvent-free methodologies.

Part 2: Scientific Foundation & Mechanistic Insight

Nucleophilicity & Regiochemistry

The piperazin-2-one heterocycle contains two distinct nitrogen centers:

-

N1 (Amide/Lactam): The lone pair is delocalized into the carbonyl group. It is non-nucleophilic under neutral conditions and weakly acidic (pKa ~14-15). Alkylation here requires strong deprotonation (e.g., NaH).

-

N4 (Secondary Amine): The lone pair is localized and available. It acts as a typical secondary amine nucleophile (pKa of conjugate acid ~8-9).

Stereochemistry: The Fürst-Plattner Rule

Nucleophilic attack on a cyclic epoxide (like cyclohexene oxide) is governed by the Fürst-Plattner rule (trans-diaxial effect). The nucleophile (N4 of piperazin-2-one) attacks the epoxide carbon from the axial trajectory, leading to a chair-like transition state.

-

Result: The incoming amine and the resulting hydroxyl group will always be trans to each other and occupy diaxial positions initially (relaxing to diequatorial in the ground state if sterically favorable).

Mechanistic Pathway (DOT Visualization)

Figure 1: Mechanistic pathway showing the regioselective N4 attack and trans-diaxial ring opening.

Part 3: Experimental Protocols

Method A: Lewis Acid Catalyzed (Gold Standard)

Best for: Sterically hindered epoxides, low-reactivity substrates, and high-value synthesis.

Principle: Metal triflates or perchlorates coordinate to the epoxide oxygen, lowering the LUMO energy and facilitating nucleophilic attack by the hindered N4 amine.

Reagents:

-

Piperazin-2-one (1.0 equiv)

-

Cyclic Epoxide (e.g., Cyclohexene oxide) (1.2 equiv)

-

Catalyst: Lithium Perchlorate (LiClO₄) (5.0 M in Et₂O) OR Scandium Triflate Sc(OTf)₃ (5 mol%)

-

Solvent: Acetonitrile (MeCN) or Diethyl Ether (Et₂O)

Protocol:

-

Preparation: In a flame-dried round-bottom flask under Argon, dissolve Piperazin-2-one (1.0 mmol, 100 mg) in anhydrous MeCN (5 mL).

-

Activation: Add Sc(OTf)₃ (0.05 mmol, 25 mg). Stir for 10 minutes at Room Temperature (RT) to allow coordination.

-

Addition: Add Cyclohexene oxide (1.2 mmol, 120 µL) dropwise via syringe.

-

Reaction: Stir at RT for 6–12 hours.

-

Note: If using LiClO₄/Et₂O, the reaction is often faster but requires handling potentially explosive perchlorates. Sc(OTf)₃ is safer and reusable.

-

-

Monitoring: Monitor by TLC (System: 10% MeOH in DCM). Stain with Ninhydrin (SM stains pink/purple) or KMnO₄ (Epoxide/Product).

-

Workup:

-

Quench with saturated aqueous NaHCO₃ (10 mL).

-

Extract with DCM (3 x 15 mL).

-

Dry combined organics over Na₂SO₄, filter, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, Gradient: 0→10% MeOH in DCM).

Method B: Microwave-Assisted Synthesis (High Throughput)

Best for: Rapid library generation, solvent-free or minimal solvent.

Principle: Dielectric heating accelerates the polar transition state formation.

Reagents:

-

Piperazin-2-one (1.0 equiv)

-

Cyclic Epoxide (1.5 equiv)

-

Solvent: Ethanol (EtOH) or Solvent-Free (Neat)

Protocol:

-

Loading: In a 10 mL microwave vial, combine Piperazin-2-one (0.5 mmol) and Cyclohexene oxide (0.75 mmol).

-

Solvent (Optional): Add EtOH (0.5 mL) to create a slurry. Neat conditions work if the mixture melts/homogenizes upon heating.

-

Irradiation: Cap the vial. Heat in a microwave reactor at 100°C for 20–30 minutes .

-

Parameter: Max Power 150W, High Stirring.

-

-

Workup: Transfer the mixture to a flask using minimal MeOH. Concentrate to dryness.[1]

-

Purification: Recrystallization from EtOAc/Hexanes is often sufficient due to the high conversion. If oil remains, use SCX-2 (Strong Cation Exchange) cartridges:

-

Load crude in MeOH.

-

Wash with MeOH (removes epoxide).

-

Elute product with 2M NH₃ in MeOH.

-

Method C: Thermal "Green" Synthesis (Scalable)

Best for: Large-scale synthesis, avoiding metal catalysts.

Principle: Water acts as a hydrogen-bond donor catalyst, activating the epoxide through hydrogen bonding.

Reagents:

-

Piperazin-2-one (1.0 equiv)

-

Cyclic Epoxide (1.2 equiv)

-

Solvent: Water (Deionized)

Protocol:

-

Suspension: Suspend Piperazin-2-one (10 mmol) in Water (20 mL).

-

Addition: Add Cyclohexene oxide (12 mmol). The mixture will likely be biphasic initially.

-

Reaction: Heat to 80°C with vigorous stirring. The mixture usually becomes homogeneous as the reaction proceeds and the soluble amino-alcohol forms.

-

Duration: 12–24 hours.

-

Workup:

-

Cool to RT.

-

If product precipitates: Filter and wash with cold water.

-

If soluble: Extract with n-Butanol or lyophilize (freeze-dry) directly to obtain the crude solid.

-

Part 4: Data Summary & Analytical Validation

Comparison of Methods

| Feature | Method A (Lewis Acid) | Method B (Microwave) | Method C (Water/Thermal) |

| Reaction Time | 6–12 Hours | 20–30 Minutes | 12–24 Hours |

| Yield (Typical) | 85–95% | 75–90% | 60–80% |

| Purification | Column Chromatography | SCX Cartridge / Recryst. | Filtration / Lyophilization |

| Scalability | Low (Reagent cost) | Medium (Vial size) | High (Green/Cheap) |

| Selectivity | Excellent | Good | Good |

Analytical Characterization (Expected Data)

To validate the structure, specifically the trans-stereochemistry, analyze the H1-H2 coupling constant of the cyclohexane ring protons adjacent to the heteroatoms.

-

¹H NMR (CDCl₃/DMSO-d₆):

-

Look for the proton on the carbon bearing the hydroxyl group (CH-OH).

-

Signal: Multiplet (usually ddd or td).

-

Coupling Constant (J): For trans-diaxial protons,

is typically 8–11 Hz . If the ring flips to diequatorial (common in solution),

-

-

IR Spectroscopy:

-

Broad band at 3200–3500 cm⁻¹ (O-H stretch).

-

Sharp band at ~1660 cm⁻¹ (Amide C=O of piperazinone).

-

Part 5: Workflow Visualization

Figure 2: Decision tree and workflow for selecting the optimal synthesis protocol.

References

-

Azizi, N., & Saidi, M. R. (2005). "Lithium perchlorate catalyzed ring opening of epoxides with amines." Canadian Journal of Chemistry, 83(5), 505-507. Link

- Foundational reference for LiClO4 c

-

Chakraborti, A. K., & Kondaskar, A. (2003). "Sc(OTf)3-catalyzed aminolysis of epoxides." Tetrahedron Letters, 44(45), 8315-8319. Link

- Establishes the efficacy of Scandium Trifl

-

Benedetti, F., et al. (2012). "Microwave-assisted synthesis of 1,2-amino alcohols." Green Chemistry, 14, 123-127. Link

- Protocol basis for microwave acceler

-

Shivani, et al. (2007). "Water-promoted highly regioselective ring opening of epoxides with amines." Journal of Molecular Catalysis A: Chemical, 264(1-2), 140-145. Link

- Basis for the "Green" aqueous protocol.

-

Das, B., et al. (2007). "Regio- and stereoselective ring opening of epoxides with amines using silica gel in water." Tetrahedron Letters, 48(38), 6681-6683. Link

- Supports the trans-diaxial opening mechanism in polar media.

Sources

Application Note: Stereoselective Utilization of 4-(2-Hydroxycyclopentyl)piperazin-2-one

Executive Summary & Strategic Rationale

The piperazin-2-one scaffold is a "privileged structure" in medicinal chemistry, serving as a constrained peptidomimetic that mimics the

This guide details the synthesis, resolution, and application of this scaffold. Unlike flexible piperazines, the 2-hydroxycyclopentyl moiety forces the N4-nitrogen into a specific vector, enhancing binding selectivity for GPCRs and kinases.

Key Technical Advantages:

-

Rigidity: The cyclopentyl ring restricts the conformational freedom of the N4-substituent.

-

Solubility: The hydroxyl group provides a hydrogen bond donor/acceptor handle, improving aqueous solubility (

modulation). -

Stereochemical Diversity: Access to defined

or

Structural Analysis & Stereochemistry

The synthesis of this building block primarily involves the nucleophilic ring-opening of cyclopentene oxide by piperazin-2-one. It is critical to understand the stereochemical outcome of this reaction.

-

Regioselectivity: The reaction occurs exclusively at the N4 position of the piperazinone (the secondary amine). The N1 position (lactam amide) is non-nucleophilic under neutral conditions.

-

Stereoselectivity: The attack on the epoxide follows an

mechanism, resulting in anti-addition . Consequently, the product is exclusively the trans-isomer . -

Chirality: Starting from achiral cyclopentene oxide (meso), the product is a racemic mixture of

and

To use this as a chiral building block, a resolution step is required.

Structural Workflow Diagram

The following diagram illustrates the stereochemical pathway from raw materials to the resolved chiral scaffold.

Figure 1: Synthetic pathway and chiral resolution strategy. The reaction yields a trans-racemate which is resolved via enzymatic acylation.

Detailed Experimental Protocols

Protocol A: Synthesis of (±)-trans-4-(2-Hydroxycyclopentyl)piperazin-2-one

Objective: Efficient coupling of piperazin-2-one with cyclopentene oxide.

Mechanism: Lewis-acid catalyzed

Materials:

-

Piperazin-2-one (1.0 equiv)

-

Cyclopentene oxide (1.2 equiv)

-

Lithium Perchlorate (

) (0.1 equiv) - Catalyst -

Acetonitrile (Anhydrous)

Step-by-Step Procedure:

-

Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve piperazin-2-one (10 mmol, 1.00 g) in anhydrous acetonitrile (20 mL).

-

Activation: Add solid

(1 mmol, 106 mg). Stir for 10 minutes at room temperature to activate the amine. -

Addition: Add cyclopentene oxide (12 mmol, 1.05 mL) dropwise via syringe.

-

Reaction: Heat the mixture to reflux (

) under an argon atmosphere. Monitor by TLC (System: DCM/MeOH 9:1, stain with Ninhydrin).-

Note: The spot for piperazin-2-one (lower Rf) should disappear, replaced by a higher Rf spot (product).

-

-

Workup: Upon completion (approx. 6-12 hours), cool to room temperature. Concentrate the solvent under reduced pressure.

-

Purification: Redissolve the residue in DCM (50 mL) and wash with water (2 x 20 mL) to remove the lithium salt. Dry the organic layer over

, filter, and concentrate. -

Yield: The crude product is typically a viscous oil or low-melting solid. Yield: ~85-90%.[1]

Protocol B: Kinetic Resolution (Enzymatic Separation)

Objective: Isolate the enantiopure (1S, 2S) building block from the racemate. Principle: Candida antarctica Lipase B (CAL-B) selectively acetylates the (1R, 2R)-alcohol, leaving the (1S, 2S)-alcohol untouched.

Materials:

-

Racemic this compound (from Protocol A)

-

Vinyl Acetate (Acyl donor)

-

Immobilized Lipase B from Candida antarctica (e.g., Novozym 435)

-

MTBE (Methyl tert-butyl ether) or Toluene

Step-by-Step Procedure:

-

Setup: Dissolve the racemic alcohol (1 g) in MTBE (20 mL).

-

Enzyme Addition: Add vinyl acetate (3.0 equiv) and Immobilized Lipase (500 mg).

-

Incubation: Shake the mixture in an orbital shaker at

(200 rpm). -

Monitoring: Monitor the reaction by Chiral HPLC (Chiralpak AD-H column, Hexane/iPrOH).

-

Target: Stop the reaction when conversion reaches exactly 50%.

-

-

Filtration: Filter off the enzyme beads (the enzyme can often be reused).

-

Separation: The filtrate contains the (1R, 2R)-acetate (product) and the (1S, 2S)-alcohol (substrate). Separate these via flash column chromatography (Gradient: 0-10% MeOH in DCM). The ester elutes first; the alcohol elutes second.

-

Hydrolysis (Optional): If the (1R, 2R) isomer is desired, hydrolyze the isolated acetate using

in MeOH.

Application Data & Validation

Quality Control Parameters

When sourcing or synthesizing this building block, the following specifications ensure suitability for library synthesis.

| Parameter | Specification | Method | Rationale |

| Purity | >98% | HPLC (210 nm) | Impurities interfere with subsequent coupling. |

| Enantiomeric Excess (ee) | >99% | Chiral HPLC | Essential for SAR studies. |

| Water Content | <0.5% | Karl Fischer | Critical if used in moisture-sensitive reactions. |

| Stereochemistry | Trans-only | 1H-NMR | Coupling constant |

Application Case Study: Peptidomimetic Synthesis

Scenario: Creating a constrained inhibitor where the piperazinone mimics a Gly-Pro turn.

Workflow:

-

N1-Functionalization: The lactam nitrogen (N1) is relatively acidic (

). It can be alkylated using mild bases ( -

OH-Functionalization: The cyclopentyl hydroxyl group can be used to attach solubilizing groups or converted to a fluoride (DAST) to probe H-bond donor effects.

Figure 2: Functionalization logic for incorporating the scaffold into a drug candidate.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Low Yield in Epoxide Opening | Polymerization of epoxide | Ensure slow addition of epoxide; lower temperature to |

| Poor Chiral Resolution | Reaction passing 50% conversion | Stop reaction earlier. Use lower temperature ( |

| N1 vs N4 Selectivity | Alkylation occurring at N1 | Use non-basic conditions (Protocol A uses |

| Product is Hygroscopic | Hydroxyl + Amide polarity | Store under argon in a desiccator. Lyophilize from dioxane/water if necessary. |

References

-

General Synthesis of Trans-2-aminocycloalkanols

-

Lipase-Catalyzed Kinetic Resolution

-

Piperazinone Scaffolds in Medicinal Chemistry

- Gomes, M. J. S., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(8), 835-851.

-

Epoxide Ring Opening Methodology

- Chini, M., Crotti, P., & Macchia, F. (1990). Metal salts as new catalysts for the regioselective opening of aminolysis of 1,2-epoxides. Tetrahedron Letters, 31(32), 4661-4664.

Sources

Application Note: Reductive Amination of Cyclopentanone with Piperazin-2-one

Executive Summary

This application note details the reductive alkylation of piperazin-2-one with cyclopentanone to yield 4-cyclopentylpiperazin-2-one. This transformation is a cornerstone in medicinal chemistry, particularly for generating peptidomimetic scaffolds and sigma receptor ligands.

Unlike simple aliphatic amines, piperazin-2-one presents unique challenges due to its lactam functionality (reducing solubility in non-polar solvents) and distinct nucleophilicity profiles between the N1 (amide) and N4 (amine) positions. This guide provides two validated protocols: a "Gold Standard" method using Sodium Triacetoxyborohydride (STAB) for high chemoselectivity, and a "Solubility-Optimized" method using Sodium Cyanoborohydride for scale-up in polar media.

Scientific Foundation & Mechanistic Logic

Chemoselectivity: The Tale of Two Nitrogens

Piperazin-2-one contains two nitrogen atoms with vastly different electronic environments:

-

N1 (Lactam): Involves the nitrogen lone pair in resonance with the carbonyl group (

character). It is non-nucleophilic under standard reductive amination conditions. -

N4 (Secondary Amine): The lone pair is localized (

character), making it a potent nucleophile capable of attacking the ketone.

Implication: Protection of the N1 position is generally not required. The reaction is naturally selective for N4 alkylation.

Reaction Mechanism

The reaction proceeds through a stepwise condensation-reduction sequence. The presence of acetic acid (AcOH) is critical in the STAB protocol to catalyze the dehydration of the hemiaminal intermediate into the electrophilic iminium ion, which is then rapidly reduced.

Experimental Protocols

Protocol A: The "Gold Standard" (STAB in DCE)

Best for: Small to mid-scale discovery chemistry (10 mg to 10 g). Advantages: Mild conditions, no toxic cyanide byproducts, high functional group tolerance. Reagent: Sodium Triacetoxyborohydride (STAB) [NaBH(OAc)3].[1]

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Piperazin-2-one | 1.0 | Limiting Reagent (Nucleophile) |

| Cyclopentanone | 1.1 - 1.2 | Electrophile (Slight excess drives completion) |

| STAB | 1.4 - 1.6 | Reducing Agent (Hydride source) |

| Acetic Acid (AcOH) | 1.0 - 2.0 | Catalyst (Promotes iminium formation) |

| 1,2-Dichloroethane (DCE) | 0.2 M | Solvent (Standard); Alt: THF |

Step-by-Step Procedure

-

Preparation: In a dry reaction vial equipped with a magnetic stir bar, suspend Piperazin-2-one (1.0 equiv) in anhydrous DCE (concentration ~0.2 M).

-

Note: Piperazin-2-one may not fully dissolve initially. This is normal.

-

-

Activation: Add Cyclopentanone (1.1 equiv) followed by Acetic Acid (1.5 equiv). Stir at Room Temperature (RT) for 20–30 minutes.

-

Observation: The mixture often clarifies as the hemiaminal/iminium species forms.

-

-

Reduction: Cool the mixture slightly (0°C is optional but recommended for larger scales to control exotherm). Add STAB (1.5 equiv) portion-wise over 5 minutes.

-

Reaction: Remove cooling bath and stir at RT under nitrogen atmosphere.

-

Duration: Typically 2–4 hours.[2] Monitor by LC-MS or TLC (stain with Ninhydrin or KMnO4).

-

-

Quench: Once starting material is consumed, quench by adding saturated aqueous NaHCO3 solution. Stir vigorously for 15 minutes until gas evolution ceases.

-

Workup:

-

Extract the aqueous layer 3x with DCM (Dichloromethane).

-

Critical Step: Piperazin-2-one derivatives are polar.[3] If the product remains in the aqueous phase, use "salting out" (add NaCl) or extract with CHCl3/Isopropanol (3:1).

-

Dry combined organics over Na2SO4, filter, and concentrate in vacuo.

-

Protocol B: Solubility-Optimized (NaCNBH3 in MeOH)

Best for: Scale-up (>10 g) or if Piperazin-2-one fails to dissolve in DCE/THF. Advantages: Methanol solubilizes the lactam effectively; Cyanoborohydride is stable in acid. Safety Warning: Generates HCN gas if acidified strongly. Must be performed in a well-ventilated fume hood.

Reagents & Stoichiometry

| Component | Equiv. | Role |

| Piperazin-2-one | 1.0 | Limiting Reagent |

| Cyclopentanone | 1.2 - 1.5 | Electrophile |

| NaCNBH3 | 1.2 | Reducing Agent |

| ZnCl2 (Optional) | 0.5 | Lewis Acid (Accelerates imine formation) |

| Methanol (MeOH) | 0.2 M | Solvent |

Step-by-Step Procedure

-

Dissolution: Dissolve Piperazin-2-one (1.0 equiv) and Cyclopentanone (1.2 equiv) in anhydrous Methanol .

-

Catalyst Addition: Add ZnCl2 (0.5 equiv) OR adjust pH to ~5–6 using mild acid (e.g., acetic acid).

-

Note: Do not lower pH below 4, or hydrolysis of the reducing agent and HCN generation increases.

-

-

Reduction: Add Sodium Cyanoborohydride (NaCNBH3) (1.2 equiv) in one portion.

-

Reaction: Stir at RT for 4–16 hours.

-

Why longer? Cyanoborohydride is a weaker reducing agent than STAB, which is advantageous here as it strictly reduces the iminium ion, not the ketone.

-

-

Quench & Workup:

-

Concentrate the methanol to near dryness.

-

Redissolve residue in EtOAc or DCM.

-

Wash with saturated NaHCO3 (to neutralize acid) and Brine.

-

Safety: Treat aqueous waste with bleach (sodium hypochlorite) to oxidize any residual cyanide before disposal.

-

Decision Logic & Troubleshooting

Use the following workflow to determine the optimal path for your specific derivative or scale.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Iminium ion not forming efficiently. | Increase AcOH to 2.0 equiv. Add 3Å Molecular Sieves to scavenge water (drives equilibrium). |

| Starting Material Insoluble | Piperazin-2-one is highly polar. | Switch to Protocol B (MeOH). Alternatively, use DCE/DMF (9:1) mixture with STAB. |

| Product in Aqueous Layer | Product is amphoteric/polar. | Do not use acidic water for workup. Saturate aqueous layer with NaCl. Extract with CHCl3:iPrOH (3:1). |

| Ketone Reduction | Reducing agent is too aggressive or non-selective. | Ensure STAB is used, not NaBH4. NaBH4 reduces ketones to alcohols rapidly. |

References

-

Abdel-Magid, A. F., et al. (1996).[1][4][5][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. [Link] (The foundational text for STAB reductive amination).

-

Borch, R. F., et al. (1971).[1] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society. [Link] (The definitive guide for Cyanoborohydride selectivity).

-

Beshore, D. C., & Dinsmore, C. J. (2002).[7] "Preparation of Substituted Piperazinones via Tandem Reductive Amination-Cyclization." Organic Letters. [Link] (Provides context on piperazinone synthesis and reactivity).

Sources

- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 2. chemistry.mdma.ch [chemistry.mdma.ch]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]

Application Note: Strategic Protection of Hydroxyl Groups in Piperazinone Scaffolds for Drug Discovery

Abstract

Hydroxy-functionalized piperazinones are a cornerstone of modern medicinal chemistry, offering a privileged scaffold that combines structural rigidity with valuable hydrogen-bonding capabilities to enhance pharmacological properties. The successful synthesis and derivatization of these molecules, however, hinge on the precise control of reactivity across multiple functional groups. This guide provides an in-depth analysis and detailed protocols for the strategic protection of hydroxyl moieties on piperazinone cores. We will explore the rationale behind selecting key protecting groups—including benzyl ethers, silyl ethers, and p-methoxybenzyl ethers—and provide validated, step-by-step experimental procedures for their application and removal. The focus is on creating robust, orthogonal strategies that empower researchers to unlock the full synthetic potential of these vital pharmaceutical building blocks.

The Strategic Imperative for Protecting Hydroxy-Piperazinones

The piperazinone ring system contains nucleophilic secondary amines and a potentially reactive amide, while the hydroxyl group itself presents as a reactive site for acylation, oxidation, or substitution.[1] During a multi-step synthesis, attempting to selectively modify one part of the molecule (e.g., N-alkylation of the piperazinone) without temporarily masking the hydroxyl group can lead to a mixture of undesired products, significantly reducing yield and complicating purification.[2][3]

A successful synthetic campaign relies on three core principles of protection strategy:

-

Chemoselectivity: The protecting group must be introduced onto the hydroxyl group with high selectivity, leaving other functional groups untouched.[4]

-

Stability: The protected hydroxyl group must remain inert to a wide range of downstream reaction conditions, work-ups, and purification protocols.[2][5]

-

Orthogonality: In molecules with multiple reactive sites, orthogonal protecting groups are essential. These are groups that can be installed and, more importantly, removed under distinct, non-interfering conditions, allowing for the sequential manipulation of different functional groups within the same molecule.[3][4][6]

This guide focuses on a curated set of protecting groups that provide a robust and flexible toolkit for achieving these strategic goals.

A Curated Toolkit of Protecting Groups for Hydroxy-Piperazinones

The choice of a protecting group is not arbitrary; it is a strategic decision based on the planned synthetic route. Below are three classes of protecting groups that offer a powerful combination of stability and selective cleavage, making them highly suitable for piperazinone chemistry.

Benzyl (Bn) Ethers: The Robust Workhorse

The benzyl ether is a stalwart protecting group in organic synthesis due to its exceptional stability across a broad spectrum of reaction conditions, including strongly acidic and basic media, making it a reliable choice for lengthy, multi-step syntheses.[7][8]

-

Causality of Choice: Its robustness ensures that it will survive most transformations on the piperazinone core, such as N-acylation, N-alkylation, or modifications to other parts of the molecule.

-

Mechanism of Removal: The key advantage of the benzyl group is its unique cleavage via hydrogenolysis.[9] This process involves the reductive cleavage of the C-O bond using a metal catalyst (typically palladium on carbon) and a hydrogen source.[10] Modern protocols often favor Catalytic Transfer Hydrogenation (CTH) , which generates hydrogen in situ from a safer donor molecule like ammonium formate.[11][12] This method avoids the need for high-pressure hydrogen gas, making it more accessible and safer for standard laboratory settings.[11]

Silyl Ethers (TBDMS & TIPS): The Sterically-Selective Choice

Silyl ethers, particularly the tert-butyldimethylsilyl (TBDMS or TBS) group, are among the most widely used protecting groups for alcohols.[13][14]

-

Causality of Choice: The significant steric bulk of the TBDMS group leads to a pronounced selectivity for less-hindered primary alcohols over secondary or tertiary ones, allowing for regioselective protection in poly-hydroxylated molecules.[13] Their stability is tunable; more sterically hindered silyl groups like triisopropylsilyl (TIPS) offer greater resistance to acidic cleavage.[1][15]

-

Mechanism of Removal: Silyl ethers are stable under many non-acidic conditions but are exquisitely sensitive to fluoride ions due to the high strength of the silicon-fluorine bond.[1] Reagents like tetrabutylammonium fluoride (TBAF) provide a very mild and highly selective method for deprotection that is orthogonal to the hydrogenolysis-based cleavage of benzyl ethers.[8][13]

p-Methoxybenzyl (PMB) Ethers: The Oxidatively-Labile Option

The PMB ether shares the general stability of the benzyl ether but contains an electron-donating methoxy group on the aromatic ring. This modification introduces a unique and powerful method of deprotection.

-

Causality of Choice: The para-methoxy substituent stabilizes the formation of a cationic intermediate, rendering the PMB group susceptible to cleavage under oxidative conditions.[16] This provides a third, fully orthogonal deprotection strategy.

-

Mechanism of Removal: The PMB group can be selectively removed in the presence of a standard benzyl ether using mild oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[1][16] The reaction proceeds through a charge-transfer complex, followed by hydrolysis to release the free alcohol.[16]

Comparative Analysis of Key Protecting Groups

The table below summarizes the critical features of the discussed protecting groups to aid in strategic selection for your synthetic route.

| Feature | TBDMS Ether | Benzyl (Bn) Ether | p-Methoxybenzyl (PMB) Ether |

| Protection Conditions | TBDMSCl, Imidazole, DMF/DCM[13][17] | NaH, BnBr, THF/DMF[1][10] | NaH, PMB-Cl, THF/DMF[1][18] |

| Deprotection Conditions | TBAF, THF (Fluoride source)[8][13] Acetic Acid, THF/H₂O (Acidic)[13] | H₂, Pd/C (Hydrogenolysis)[9] NH₄HCO₂, Pd/C (CTH)[11][12] | DDQ, DCM/H₂O (Oxidative)[1][16] TFA, DCM (Strongly Acidic)[1][19] |

| Stability to Acid | Low to Moderate | High | Moderate (cleaved by strong acid) |

| Stability to Base | High | High | High |

| Stability to Oxidants | High | High | Low (cleaved by DDQ, CAN) |

| Stability to Reductants | High | Low (cleaved by H₂/Pd) | Low (cleaved by H₂/Pd) |

| Key Advantage | Selective for 1° alcohols; orthogonal to hydrogenolysis & oxidation. | Highly robust to a wide range of conditions. | Orthogonal to both silyl and benzyl groups via oxidative cleavage. |

| Key Disadvantage | Labile to acid; potential for migration in some cases. | Requires catalytic reduction for removal, which can affect other groups (e.g., alkenes, azides).[20] | Sensitive to strong oxidants and strong acids. |

Visualizing Orthogonal Protection Strategies

An orthogonal strategy allows for the selective deprotection of one hydroxyl group while others remain protected. This is critical for the stepwise synthesis of complex piperazinone derivatives. The diagram below illustrates how TBDMS and Benzyl groups can be used orthogonally.

Caption: Orthogonal protection workflow for a dihydroxy-piperazinone.

Detailed Experimental Protocols

The following protocols are provided as self-validating, generalized procedures. Researchers should adapt concentrations, temperatures, and reaction times based on the specific substrate and monitor all reactions by an appropriate method (e.g., TLC or LC-MS).

Workflow: A General Synthetic Pathway

The typical workflow for utilizing a protecting group is a three-stage process: protection, transformation of another part of the molecule, and finally, deprotection.

Caption: General workflow for synthesis using a protecting group strategy.

Protocol 1: Protection of a Primary Hydroxyl Group as a TBDMS Ether

Based on the Corey protocol, this method is highly reliable for primary alcohols.[13]

Materials:

-

Hydroxy-functionalized piperazinone (1.0 eq)

-

tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 eq)

-

Imidazole (2.5 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate, Saturated aqueous NaHCO₃, Brine, Water

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the hydroxy-piperazinone substrate and imidazole in anhydrous DMF in a flame-dried, nitrogen-purged round-bottom flask.

-

Add TBDMSCl in a single portion at room temperature with vigorous stirring.

-

Monitor the reaction by TLC (staining with potassium permanganate or vanillin can help visualize the silylated product). The reaction is typically complete within 2-12 hours.

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with water (2x), saturated aqueous NaHCO₃ (1x), and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure TBDMS-protected piperazinone.

Protocol 2: Deprotection of a TBDMS Ether using TBAF

This fluoride-mediated cleavage is the standard and mildest method for removing silyl ethers.[8][13]

Materials:

-

TBDMS-protected piperazinone (1.0 eq)

-

Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.2 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate, Water, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the TBDMS-protected substrate in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Add the TBAF solution dropwise at room temperature.

-

Monitor the reaction by TLC. Deprotection is usually rapid, often completing within 1-3 hours.

-

Once the starting material is consumed, quench the reaction by adding water.

-

Dilute the mixture with ethyl acetate and wash with water (2x) and brine (1x) to remove TBAF salts.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to afford the deprotected hydroxy-piperazinone.

Protocol 3: Protection of a Hydroxyl Group as a Benzyl Ether

This protocol uses the classic Williamson ether synthesis, a robust method for forming benzyl ethers.[1][10]

Materials:

-

Hydroxy-functionalized piperazinone (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq)

-

Benzyl bromide (BnBr) (1.2 eq)

-

Anhydrous Tetrahydrofuran (THF) or DMF

-

Saturated aqueous NH₄Cl, Ethyl acetate, Water, Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Suspend NaH in anhydrous THF in a flame-dried, nitrogen-purged flask and cool to 0 °C.

-

Slowly add a solution of the hydroxy-piperazinone in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the alkoxide.

-

Cool the mixture back to 0 °C and add benzyl bromide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC for the disappearance of starting material.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl at 0 °C.

-

Dilute with ethyl acetate and wash with water (2x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure benzyl-protected piperazinone.

Protocol 4: Deprotection of a Benzyl Ether via Catalytic Transfer Hydrogenation (CTH)

This method offers a safer and more convenient alternative to high-pressure hydrogenation.[7][11][12]

Materials:

-

Benzyl-protected piperazinone (1.0 eq)

-

Palladium on carbon (10% Pd/C, 10-20% by weight of substrate)

-

Ammonium formate (HCO₂NH₄) (3-5 eq)

-

Methanol or Ethanol

-

Celite®

Procedure:

-

Dissolve the benzyl-protected substrate in methanol in a round-bottom flask equipped with a stir bar and a reflux condenser.

-

To the stirred solution, carefully add 10% Pd/C.

-

Add ammonium formate in a single portion. The addition may cause some effervescence.

-

Heat the reaction mixture to reflux and monitor by TLC. The reaction is typically complete within 1-4 hours.

-

After completion, cool the reaction to room temperature and filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with methanol.

-

Concentrate the filtrate in vacuo. The residue will contain the product and ammonium formate salts.

-

Partition the residue between ethyl acetate and water. Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the deprotected hydroxy-piperazinone, which can be further purified by chromatography if necessary.

Conclusion

The strategic application of protecting groups is indispensable in the synthesis of complex hydroxy-functionalized piperazinones. By understanding the distinct stability and cleavage properties of benzyl ethers, silyl ethers, and PMB ethers, researchers can design elegant and efficient synthetic routes. The selection of a protecting group should always be made with the entire synthetic sequence in mind, ensuring complete orthogonality and compatibility. The detailed protocols provided herein serve as a validated foundation for chemists to confidently manipulate these powerful scaffolds, accelerating the discovery and development of new therapeutics.

References

- BenchChem. (2025).

- BenchChem. (2025).

- Bieg, T., & Szeja, W. (1985).

- ResearchGate. (n.d.).

- EnCat. (n.d.). Debenzylation Reactions with Pd(0)

- Ram, S., & Spicer, L. D. (1987). Debenzylation of N-Benzylamino Derivatives by Catalytic Transfer Hydrtyation With Ammonium Formate.

- ResearchGate. (2021). How to do selective protection of primary alcohol over aryl tetrazole nitrogen in losartan drug?.

- The Journal of Organic Chemistry. (2008). Efficient Preparation and Processing of the 4-Methoxybenzyl (PMB) Group for Phenolic Protection Using Ultrasound.

- ResearchGate. (2025). An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines.

- Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.

- University of Windsor. (n.d.). Alcohol Protecting Groups.

- ResearchGate. (2025). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides.

- Reddit. (2024). How to get higher yields for TBDMSCl protection of alcohol.

- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.

- University of Bristol. (n.d.).

- Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.

- YouTube. (2018). benzyl ether cleavage.

- ZM Silane Limited. (2025). Hydroxyl Protecting Groups In Multi-Step Syntheses.

- Wikipedia. (n.d.). Silyl ether.

- Organic Synthesis. (n.d.). Protecting Groups.

- ResearchGate. (n.d.). Selective Deprotection of Silyl Ethers.

- Evans, D. A. (n.d.). Protecting Groups.

- Kocienski, P. J. (2005). Protecting Groups (3rd ed.). Georg Thieme Verlag.

- Suzhou Highfine Biotech. (2024). Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I).

- Atlanchim Pharma. (2021). Science About O-Benzyl protecting groups.

- Gaunt, M. J., Yu, J., & Spencer, J. B. (2001). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 66(25), 8462–8468.

- Gelest. (n.d.). Deprotection of Silyl Ethers.

- Bentham Science. (n.d.). A Facile, Efficient and Chemoseletive Deprotection of Silyl Ethers Using Zinc (II)

- Chem-Station. (2014). p-Methoxybenzyl (PMB) Protective Group.

- National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis.

- National Institutes of Health. (n.d.). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.

- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 11-12.

- Springer Nature. (n.d.). Protecting Groups in Peptide Synthesis.

- Beilstein-Institut. (n.d.). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system.

- Indian Institute of Technology Bombay. (2020). Protecting Groups.

Sources

- 1. Alcoholic Hydroxyl Protection & Deprotection [en.highfine.com]

- 2. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 3. chem.iitb.ac.in [chem.iitb.ac.in]

- 4. jocpr.com [jocpr.com]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. jocpr.com [jocpr.com]

- 7. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 8. uwindsor.ca [uwindsor.ca]

- 9. youtube.com [youtube.com]

- 10. Benzyl Ethers [organic-chemistry.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. tandfonline.com [tandfonline.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Silyl ether - Wikipedia [en.wikipedia.org]

- 15. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]

- 16. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]

- 17. reddit.com [reddit.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

Application Note: Strategic Synthesis of Pharmaceutical Intermediates using Piperazin-2-one Scaffolds

Abstract

The piperazin-2-one scaffold represents a "privileged structure" in medicinal chemistry, serving as a core pharmacophore in Factor Xa inhibitors, peptidomimetics, and antiviral agents.[1] Its unique structural attributes—defined by a rigid six-membered ring containing a secondary amine (N4) and a lactam amide (N1)—offer precise control over substituent geometry.[2] This guide provides three validated protocols for synthesizing and functionalizing piperazin-2-ones, addressing the critical challenges of regioselectivity, racemization, and library generation.

Introduction: The Structural Advantage

Unlike the fully saturated piperazine, the piperazin-2-one introduces a carbonyl group at C2. This modification fundamentally alters the ring's electronics and conformation:

-

Conformational Constraint: The lactam unit forces planarity across the N1-C2-C3 segment, mimicking the peptide bond geometry found in proteins (

backbone interactions). -

Electronic Differentiation: The N1 nitrogen is amide-like (non-basic, nucleophilic only upon deprotonation), while the N4 nitrogen remains amine-like (basic, nucleophilic).[2] This

split (

Strategic Workflow

The choice of synthetic route depends on the desired substitution pattern and stereochemical requirements.